molecular formula C16H18ClNO2S B262585 N-(4-chlorobenzyl)-4-isopropylbenzenesulfonamide

N-(4-chlorobenzyl)-4-isopropylbenzenesulfonamide

Cat. No. B262585
M. Wt: 323.8 g/mol
InChI Key: LFSKJQQTEKPOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-4-isopropylbenzenesulfonamide, commonly known as CB-839, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has gained significant attention in recent years due to its potential as a therapeutic agent for various types of cancer.

Mechanism of Action

CB-839 works by inhibiting glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used to produce ATP and other essential biomolecules. By inhibiting glutaminase, CB-839 disrupts the metabolic pathways that cancer cells rely on for survival, leading to cell death.
Biochemical and Physiological Effects
CB-839 has been shown to have several biochemical and physiological effects, including the inhibition of glutaminase activity, the reduction of glutamine uptake and metabolism, and the induction of cell death in cancer cells. CB-839 has also been shown to enhance the efficacy of other cancer therapies by sensitizing cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of CB-839 for lab experiments is its specificity for glutaminase, which allows for the targeted inhibition of this enzyme in cancer cells. CB-839 also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, CB-839 has some limitations, including the potential for off-target effects and the need for further optimization to improve its potency and selectivity.

Future Directions

There are several future directions for the development of CB-839 as a therapeutic agent for cancer. One area of focus is the optimization of CB-839 to improve its potency and selectivity for glutaminase. Another area of focus is the development of combination therapies that incorporate CB-839 with other cancer therapies, such as immunotherapy. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of CB-839 in human patients with cancer.
Conclusion
CB-839 is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has shown promise as a therapeutic agent for various types of cancer, with preclinical studies demonstrating its ability to inhibit tumor growth and proliferation and enhance the efficacy of other cancer therapies. While CB-839 has some limitations, there are several future directions for its development as a therapeutic agent for cancer.

Synthesis Methods

The synthesis of CB-839 involves several steps, including the reaction of 4-chlorobenzaldehyde with isopropylmagnesium bromide to produce 4-isopropylbenzyl alcohol. The alcohol is then treated with sulfuryl chloride to form the sulfonate ester, which is subsequently reacted with ammonium hydroxide to produce CB-839. The final product is purified using column chromatography.

Scientific Research Applications

CB-839 has been extensively studied for its potential as a therapeutic agent for various types of cancer, including melanoma, pancreatic cancer, and renal cell carcinoma. In preclinical studies, CB-839 has been shown to inhibit tumor growth and proliferation by targeting glutaminase, an enzyme that is overexpressed in many types of cancer cells. CB-839 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-12(2)14-5-9-16(10-6-14)21(19,20)18-11-13-3-7-15(17)8-4-13/h3-10,12,18H,11H2,1-2H3

InChI Key

LFSKJQQTEKPOKH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.